REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH:9]([S:13]([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)(=[O:15])=[O:14])[NH:10][CH:11]=O.P(Cl)(Cl)(Cl)=O.N1C(C)=CC=CC=1C>C1COCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([CH:9]([N+:10]#[C-:11])[C:3]2[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=2[F:8])(=[O:15])=[O:14])=[CH:21][CH:20]=1
|
Name
|
N-[(2,6-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.19 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.45 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then cooled to 4° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature less than 12° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured into a stirred, ice water cooled solution of ice and saturated aqueous sodium bicarbonate (NaHCO3)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with 1N aqueous hydrochloric acid (30.0 mL), saturated aqueous sodium bicarbonate (NaHCO3) (30.0 mL), brine (30.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo, and isopropanol (18.0 mL)
|
Type
|
ADDITION
|
Details
|
is added to the residual brownish solid
|
Type
|
STIRRING
|
Details
|
The resulting slurry is stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
water is added
|
Type
|
STIRRING
|
Details
|
the slurry stirred for an additional 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slurry is filtered
|
Type
|
WASH
|
Details
|
the cake washed with 2:1 isopropanol-water (2×)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven (30° C.) for 48 hours
|
Duration
|
48 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C(C1=C(C=CC=C1F)F)[N+]#[C-])C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |